L-Carnosine
Overview
Description
Carnosine, also known as beta-alanyl-L-histidine, is a dipeptide molecule composed of the amino acids beta-alanine and histidine. It is highly concentrated in muscle and brain tissues and was first discovered by the Russian chemist Vladimir Gulevich. Carnosine is naturally produced in the liver from beta-alanine and histidine and is prevalent in meat, but not in plant-based sources .
Mechanism of Action
Target of Action
L-Carnosine, also known as Carnosine, is a naturally occurring endogenous dipeptide . It primarily targets reactive oxygen and nitrogen species, pro-inflammatory mediators, and aberrant proteins . It also modulates cells in the peripheral (macrophages) and brain (microglia) immune systems .
Mode of Action
This compound interacts with its targets through a multimodal mechanism of action. It detoxifies reactive oxygen and nitrogen species, down-regulates the production of pro-inflammatory mediators, inhibits the formation of aberrant proteins, and modulates immune cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been reported to restore mitochondrial functioning, prevent Zn-ion toxicity, and counteract amyloid-b aggregation . It also activates the Akt/mTOR/S6K signaling pathway, promoting cell proliferation .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice. It was found that the pharmacokinetics of this compound were similar in serum and brain after intravenous injection . .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to suppress many of the biochemical changes that accompany aging . It can improve overall working memory, attention span, mental clarity & focus, and reduce fatigue during extended periods of studying/work . Studies have also shown that this compound plays a part in promoting neurogenesis, which is the growth of new neurons and the connections (synapses) that allow them to communicate with each other .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound can be facilitated by higher temperature, lower pH, and increasing substrate loadings . Moreover, the presence of divalent metal ions, such as MnCl2, can strongly promote the synthetic activity of enzymes involved in this compound synthesis .
Biochemical Analysis
Biochemical Properties
L-Carnosine is involved in various biochemical reactions. It has been suggested to be involved in acid–base balance, antioxidant defense, and scavenging of lipid peroxidation products . It has direct antioxidant action, ability to modulate the endogenous antioxidant system, to scavenge NO, metal-chelating, telomerase-like activity, chaperone activity, immunomodulation, and protein carbonyl formation inhibition .
Cellular Effects
This compound affects glucose metabolism in the brain by reducing neuroglycopenia (low blood sugar) which can lead to cognitive impairment . It also has beneficial effects on neuronal signaling and cerebral functions .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is able to scavenge free radicals or donate hydrogen ions . It also has the ability to modulate the endogenous antioxidant system .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are still being studied. It is known that this compound has a direct antioxidant action and the ability to modulate the endogenous antioxidant system .
Metabolic Pathways
This compound is involved in various metabolic pathways. Beta-alanine, a product of pyrimidine catabolism, and histidine, an essential amino acid, are synthesized to form this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are still being studied. It is known that supplementing just beta-alanine effectively increases the intramuscular concentration of this compound .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are still being studied. It is known that this compound has beneficial effects on neuronal signaling and cerebral functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carnosine is synthesized by bonding beta-alanine and L-histidine through a reaction catalyzed by the enzyme carnosine synthase. This reaction is ATP-dependent and results in the formation of carnosine and water .
Industrial Production Methods: Industrial production of carnosine often involves enzymatic synthesis using carnosine synthase. The optimal conditions for this enzymatic reaction include a temperature of 45°C and a pH of 9.0. The enzyme used in this process is characterized by its remarkable pH tolerance and stability .
Chemical Reactions Analysis
Types of Reactions: Carnosine undergoes various chemical reactions, including:
Oxidation: Carnosine acts as an antioxidant, scavenging reactive oxygen species.
Reduction: It can reduce the formation of advanced glycation end-products.
Substitution: Carnosine can react with aldehydes to form stable adducts, preventing harmful reactions in the body.
Common Reagents and Conditions: Common reagents used in carnosine reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under physiological conditions, such as a pH range of 6.8 to 7.4 .
Major Products Formed: The major products formed from carnosine reactions include carnosine-aldehyde adducts and reduced glycation end-products .
Scientific Research Applications
Carnosine has a wide range of scientific research applications:
Chemistry: Used as a buffer in biochemical experiments due to its pH-buffering capacity.
Biology: Acts as an antioxidant and anti-glycation agent, protecting cells from oxidative stress and glycation damage.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, diabetes, and cardiovascular diseases.
Comparison with Similar Compounds
Carnosine belongs to a family of histidyl dipeptides, including:
Anserine: Found in birds and fish, it is methylated at the Nπ of imidazole.
Balenine: Present in marine mammals and reptiles, methylated at the Nτ of histidine.
Uniqueness of Carnosine: Carnosine is unique due to its high concentration in human tissues, particularly in muscles and the brain. Its multifunctional properties, including antioxidant, anti-glycation, and metal-chelating activities, make it a versatile compound with significant therapeutic potential .
Properties
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOVPNPJLQNMDC-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1370422-07-3 | |
Record name | L-Histidine, β-alanyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370422-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80879594 | |
Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Carnosine | |
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Record name | Carnosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
384 mg/mL | |
Record name | Carnosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
305-84-0 | |
Record name | L-Carnosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Carnosine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305840 | |
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Record name | Carnosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11695 | |
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Record name | L-Histidine, .beta.-alanyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carnosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.610 | |
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Record name | CARNOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HO6PVN24W | |
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Record name | Carnosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 - 256 °C | |
Record name | Carnosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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